molecular formula C11H21NO B1482183 1-Cyclooctylazetidin-3-ol CAS No. 2090612-84-1

1-Cyclooctylazetidin-3-ol

Cat. No.: B1482183
CAS No.: 2090612-84-1
M. Wt: 183.29 g/mol
InChI Key: SRPVPMIQJMSOOR-UHFFFAOYSA-N
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Description

1-Cyclooctylazetidin-3-ol is a small organic molecule comprising a four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a cyclooctyl group at the 1-position. The cyclooctyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target-binding properties.

Properties

IUPAC Name

1-cyclooctylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11-8-12(9-11)10-6-4-2-1-3-5-7-10/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVPMIQJMSOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-(Chloromethyl)oxirane (epichlorohydrin) is commonly used as the azetidine ring precursor.
  • Cyclooctylamine serves as the nucleophile to introduce the cyclooctyl substituent at nitrogen.
  • The reaction of cyclooctylamine with 2-(chloromethyl)oxirane under controlled temperature (0–5 °C) yields this compound via ring closure (analogous to benzylamine reaction in similar syntheses).

Reaction Conditions

  • The nucleophilic ring closure is performed in aqueous media, often with slow addition of epoxide to amine solution at low temperature to control reaction rate and minimize side reactions.
  • Stirring for extended periods (e.g., 16 hours) at low temperature ensures completion.
  • The crude product is isolated by filtration and washing, then dried under vacuum.

Purification

  • Crude this compound can be purified by recrystallization or extraction.
  • Drying agents such as sodium sulfate or magnesium sulfate are used to remove residual water after organic extraction.
  • Chromatographic purification is generally avoided in large-scale processes for efficiency.

Detailed Synthetic Procedure (Adapted from Analogous Azetidin-3-ol Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 Cyclooctylamine + 2-(chloromethyl)oxirane in water, 0–5 °C, 16 h Nucleophilic ring closure to form this compound High yield expected (80–90%) based on analogous benzylazetidin-3-ol synthesis
2 Extraction with organic solvent (e.g., dichloromethane), drying over Na2SO4 Isolation and drying of product Product isolated as solid or oil depending on conditions
3 Optional mesylation (if further functionalization needed) using methanesulfonyl chloride at low temperature Activation of hydroxyl for substitution Purity >90% mesylate intermediate achievable
4 Nucleophilic substitution or catalytic hydrogenation for further modifications Functional group transformations Conditions vary with target derivative

Alternative Synthetic Approaches

  • One-pot multikilogram scale synthesis : For related 1-benzhydrylazetidin-3-ol, one-pot processes have been developed that avoid chromatography and minimize impurities, achieving high yields (~80%) and purity (~99.3%) suitable for pharmaceutical applications. Similar methodology could be adapted for this compound.
  • Green and facile synthesis : Use of microchannel reactors and green oxidation methods has been demonstrated for azetidine intermediates, enabling scalable and environmentally friendly production. This includes TEMPO-mediated oxidations and careful control of reaction parameters.

Research Findings and Data Summary

Parameter Typical Range/Value Source/Notes
Reaction temperature 0–5 °C for ring closure; 55–60 °C for mesylation
Reaction time 12–16 hours for ring closure; 30 min to 12 h for subsequent steps
Yield 64–90% depending on step and purification
Purity >95% after workup; up to 99.3% with improved processes
Solvents Water, methylene chloride, ethyl acetate
Catalysts Palladium hydroxide for hydrogenation; TEMPO for oxidation

Notes on Scale-Up and Industrial Applicability

  • The synthesis is amenable to scale-up using continuous flow or microchannel reactors to enhance safety and efficiency.
  • Avoidance of chromatographic purification reduces cost and environmental impact.
  • Control of reaction parameters and impurity profiles is critical for pharmaceutical-grade material.

Chemical Reactions Analysis

1-Cyclooctylazetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using appropriate reagents.

    Polymerization: The compound can participate in ring-opening polymerization, leading to the formation of polyamines.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclooctylazetidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Potential therapeutic applications include its use in drug development and as a precursor for bioactive compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Cyclooctylazetidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological systems and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Azetidin-3-ol derivatives are distinguished by their substituents, which critically modulate their properties. Below is a comparative analysis of 1-Cyclooctylazetidin-3-ol and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties (Inferred)
This compound C₁₁H₂₁NO 183.29 Cyclooctyl (aliphatic) High lipophilicity, moderate steric bulk
1-Benzhydrylazetidin-3-ol C₁₆H₁₇NO 239.32 Benzhydryl (aromatic) Increased rigidity, π-π interactions
SC-558 (Reference Analog) C₁₇H₁₄N₂O₂S 310.37 Sulfonamide COX-2 inhibition, polar functional group
  • Cyclooctyl vs. In contrast, the benzhydryl group (C₆H₅)₂CH introduces aromaticity, enabling π-π stacking with biological targets, as seen in intermediates for pharmaceutical applications . Molecular weight differences (183.29 vs. 239.32) suggest that this compound may exhibit improved pharmacokinetic profiles in terms of absorption and distribution.

Research Findings and Implications

  • Metabolic Stability : Bulky substituents like cyclooctyl may reduce oxidative metabolism in the liver compared to aromatic groups, prolonging half-life.
  • Target Engagement: The hydroxyl group at the 3-position is critical for hydrogen bonding, a feature conserved across azetidin-3-ol derivatives.

Biological Activity

1-Cyclooctylazetidin-3-ol is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 2090612-84-1) is characterized by its azetidine ring, which is a four-membered nitrogen-containing heterocycle. The cyclooctyl group contributes to the compound's lipophilicity, potentially enhancing its membrane permeability and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It may modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits activity against various bacterial strains, indicating potential use in treating infections.
Anti-inflammatoryDemonstrates properties that may reduce inflammation, useful in chronic inflammatory conditions.
AnticancerPreliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound reported significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in vitro. The compound was shown to inhibit pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in treating conditions like rheumatoid arthritis.

Anticancer Potential

In a preliminary screening for anticancer activity, this compound exhibited cytotoxic effects against several cancer cell lines. The study utilized various assays to assess cell viability and apoptosis induction, indicating a promising avenue for further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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